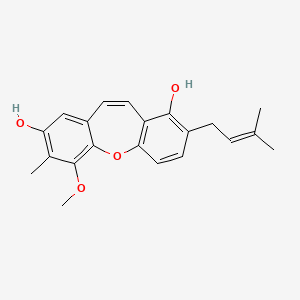

Bauhinoxepin B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

1-methoxy-2-methyl-8-(3-methylbut-2-enyl)benzo[b][1]benzoxepine-3,7-diol |

InChI |

InChI=1S/C21H22O4/c1-12(2)5-6-14-8-10-18-16(19(14)23)9-7-15-11-17(22)13(3)20(24-4)21(15)25-18/h5,7-11,22-23H,6H2,1-4H3 |

InChI Key |

LSRDCIRGVJBGRF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |

Canonical SMILES |

CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Bauhinoxepin B

Botanical Source Identification: Bauhinia saccocalyx as the Primary Origin

Bauhinoxepin B is a naturally occurring dibenzo[b,f]oxepin that has been isolated from Bauhinia saccocalyx Pierre, a plant species belonging to the Fabaceae family. thaiscience.infomdpi.comresearchgate.net Specifically, the compound is found in the roots of this plant. researchgate.netsut.ac.thresearchgate.netresearchgate.net The genus Bauhinia is known for producing a diverse array of secondary metabolites, including flavonoids, stilbenoids, and other phenolic compounds, with many exhibiting significant biological activities. thaiscience.infomdpi.com The identification of B. saccocalyx as the botanical source was the foundational step that enabled the targeted isolation of its chemical constituents, including this compound. sut.ac.thresearchgate.net

Extraction Techniques from Plant Material

The initial step in isolating this compound from its natural source involves solvent extraction. The general procedure begins with the collection, air-drying, and grinding of the root material of Bauhinia saccocalyx to increase the surface area for efficient extraction. researchgate.net

The powdered plant material is then subjected to extraction with an appropriate solvent. For the isolation of dibenzo[b,f]oxepins like this compound and its analogues from B. saccocalyx, ethyl acetate (B1210297) (EtOAc) has been effectively used. researchgate.net The ground roots are macerated or percolated with the solvent, a process that is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting solvent fractions are combined, and the solvent is removed under reduced pressure, typically using a rotary evaporator, to yield a crude extract. This concentrated extract contains a complex mixture of metabolites from which this compound must be separated.

Chromatographic Separation and Purification Strategies

Following extraction, the crude ethyl acetate extract undergoes a series of chromatographic procedures to separate its components and purify this compound. researchgate.net Chromatography is a laboratory technique for the separation of a mixture, where the mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

A common strategy for the purification of natural products involves the following steps:

Vacuum Liquid Chromatography (VLC): The crude extract is often first subjected to VLC on silica (B1680970) gel. juniperpublishers.com This technique allows for a rapid, preliminary fractionation of the extract into less complex mixtures using a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

Column Chromatography (CC): Fractions obtained from VLC that contain the target compound are further purified using gravity-flow or flash column chromatography, typically with silica gel as the stationary phase. mdpi.com The selection of the solvent system (mobile phase) is critical and is guided by analytical thin-layer chromatography (TLC) to achieve optimal separation.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound in high purity, preparative HPLC is often employed. This method offers higher resolution and efficiency compared to lower-pressure column chromatography techniques.

Through this multi-step chromatographic process, this compound is isolated as a pure compound, ready for structural analysis.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, ECD Applications for Stereochemistry)

Once purified, the precise molecular structure of this compound was determined through a combination of modern spectroscopic techniques. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. For this compound, this analysis established its chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. uib.nofrontiersin.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. These experiments allow chemists to piece together the molecular fragments to build the final structure.

Through the comprehensive analysis of these data, the structure of this compound was identified as 6-methoxy-7-methyl-2-(3-methylbut-2-enyl)dibenzo[b,f]oxepine-1,8-diol . researchgate.netresearchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound based on its Elucidated Structure This table is illustrative of the types of data obtained from NMR and MS analysis.

| Analysis Type | Data Type | Inferred Structural Feature |

|---|---|---|

| HRMS | Molecular Ion Peak (m/z) | Provides exact mass and confirms the molecular formula: C₂₁H₂₂O₄. |

| ¹H NMR | Chemical Shifts (δ) & Multiplicities | Signals for aromatic protons, a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), a prenyl side chain [-(CH₂)CH=C(CH₃)₂], and hydroxyl protons (-OH). |

| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to aromatic carbons, carbons of the oxepine ring, a methoxy carbon, a methyl carbon, and carbons of the prenyl group. |

| 2D NMR (HMBC) | Correlations | Key correlations would confirm the placement of the methoxy, methyl, and prenyl groups on the dibenzo[b,f]oxepine core. |

Electronic Circular Dichroism (ECD) for Stereochemistry: Dibenzo[b,f]oxepine derivatives can possess axial chirality (atropisomerism) if rotation around the biaryl bond is restricted, leading to non-superimposable mirror images (enantiomers). ECD spectroscopy is a crucial technique for determining the absolute configuration of such chiral molecules. researchgate.netacs.org The method involves measuring the differential absorption of left and right circularly polarized light. The experimental ECD spectrum of the natural product is compared with the theoretical spectra of its possible enantiomers, which are calculated using time-dependent density functional theory (TDDFT). acs.orguni-duesseldorf.de A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net While this compound itself is achiral, this technique is vital for many of its more complex analogues.

Comparative Analysis with Other Bauhinoxepin Analogues from Natural Sources

This compound belongs to a larger family of related dibenzo[b,f]oxepin and dihydrodibenzoxepin derivatives isolated primarily from plants of the Bauhinia genus. A comparison with its analogues reveals variations in botanical source, substitution patterns, and reported biological activities.

Table 2: Comparison of this compound with Selected Analogues

| Compound Name | Botanical Source | Key Structural Features/Differences from this compound | Reference(s) |

|---|---|---|---|

| This compound | Bauhinia saccocalyx | 6-methoxy-7-methyl-2-prenyldibenzo[b,f]oxepine-1,8-diol | researchgate.netresearchgate.net |

| Bauhinoxepin A | Bauhinia saccocalyx | A different dibenzo[b,f]oxepin derivative isolated alongside B. | mdpi.comresearchgate.net |

| Bauhinoxepin C | Bauhinia purpurea | Different substitution pattern on the dibenzo[b,f]oxepine core. | acs.org |

| Bauhinoxepin J | Bauhinia purpurea | A dihydrodibenzoxepin derivative. | mdpi.com |

| Bauhiniastatins 1-4 | Bauhinia purpurea | A series of dibenz[b,f]oxepins with potent cancer cell growth inhibitory properties. | acs.org |

| Pacharin | Bauhinia purpurea, B. ungulata | A related dibenz[b,f]oxepin, often co-isolated with other analogues. | mdpi.comacs.org |

| Saccoxepins A-C | Bauhinia saccocalyx | Novel oxepin (B1234782) derivatives isolated alongside Bauhinoxepin A. | researchgate.net |

This comparative analysis highlights the chemical diversity within the Bauhinia genus and underscores how small structural modifications to the dibenzo[b,f]oxepine scaffold can arise from different species and lead to varied biological profiles.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Bauhinoxepin A |

| This compound |

| Bauhinoxepin C |

| Bauhinoxepin J |

| Bauhiniastatin 1 |

| Bauhiniastatin 2 |

| Bauhiniastatin 3 |

| Bauhiniastatin 4 |

| Pacharin |

| Saccoxepin A |

| Saccoxepin B |

Biosynthetic Pathways of Bauhinoxepins

Proposed General Biosynthetic Routes for Dibenzo[b,f]oxepines

The biosynthesis of the dibenzo[b,f]oxepine scaffold, the structural core of Bauhinoxepin B, is thought to involve complex enzymatic reactions. nih.gov While the specific pathways are not yet fully mapped, a proposed route for similar dibenzo[b,f]oxepine derivatives, such as Yagonine and Aristoyagonine, offers significant insight. nih.govmdpi.com This proposed pathway begins with precursor alkaloids and involves key oxidative transformations. nih.govmdpi.com

The biosynthesis of complex alkaloids in plants often relies on oxidoreductase enzymes, which catalyze transformations with high stereo- and regiospecificity. nih.gov These enzymes are frequently involved in the formation of the parent ring systems that define the class of alkaloid. nih.gov In the proposed biosynthesis of dibenzo[b,f]oxepine derivatives, the initial key step is the oxidation of a precursor molecule. nih.govmdpi.com For instance, the compound Yagonine is thought to be synthesized through the oxidation of 4-hydroxysarcocapnine epimers. nih.govmdpi.com

Oxidative cyclizations are critical transformations in the biosynthesis of many natural products, leading to dramatic structural changes and the formation of rigid, biologically active scaffolds. nih.gov This process often involves high-valent iron-containing enzymes like Cytochrome P450 (CYP450) monooxygenases. nih.govtandfonline.com These enzymes can generate radicals from various bonds (C-H, O-H, N-H), initiating regioselective bond formation that would be challenging to achieve through standard chemical synthesis. nih.gov

Table 1: Proposed Precursor-Product Relationship in Dibenzo[b,f]oxepine Biosynthesis

| Precursor Alkaloid | Oxidative Transformation | Resulting Dibenzo[b,f]oxepine Derivative |

|---|---|---|

| 4-hydroxysarcocapnine epimers | Oxidation | Yagonine nih.govmdpi.com |

The formation of the characteristic seven-membered oxepine ring in dibenzo[b,f]oxepines is a crucial step that is enzymatically controlled. Oxidoreductases are pivotal in catalyzing the reactions that create these parent ring systems. nih.gov The high substrate specificity of these enzymes suggests they have evolved specifically for roles in secondary metabolism. nih.gov

Enzymes such as cytochrome P450s are known to be responsible for a wide array of oxidative reactions, including hydroxylations and the oxidation of heteroatoms, which can lead to the formation of new ring structures. nih.govtandfonline.com In the context of dibenzo[b,f]oxepines, an enzyme would likely catalyze an intramolecular cyclization of a stilbene-like precursor. This could occur through an oxidative coupling mechanism, where phenolic groups on two separate aromatic rings are linked via an oxygen bridge to form the central oxepine ring. While the specific enzymes in Bauhinia species have not yet been identified, the general mechanism is a common strategy in natural product biosynthesis. nih.gov

Hypothetical Biosynthesis of this compound from Precursor Metabolites

While the direct biosynthetic pathway to this compound remains unconfirmed, a hypothetical route can be proposed based on the general pathways for dibenzo[b,f]oxepines and related stilbenoids. The structure of this compound suggests it originates from the coupling of two distinct phenolic precursor molecules.

The biosynthesis would likely begin with precursors derived from the phenylpropanoid pathway, a major route for the synthesis of phenolics in plants. These precursors would undergo a series of modifications, including hydroxylation, methylation, and glycosylation, catalyzed by specific enzymes. The key step would be the formation of a stilbene (B7821643) or dihydrostilbene intermediate. Subsequent oxidative cyclization, catalyzed by a specific cytochrome P450 enzyme or a similar oxidoreductase, would form the dibenzo[b,f]oxepine core. Final tailoring steps, such as specific hydroxylations or methylations, would then yield the final structure of this compound.

Chemoenzymatic Approaches to Elucidate Biosynthetic Intermediates

Chemoenzymatic synthesis offers a powerful strategy for investigating and confirming proposed biosynthetic pathways. nih.gov This approach combines traditional chemical synthesis with biological catalysis using isolated enzymes. nih.gov It can be particularly useful for producing proposed biosynthetic intermediates that are difficult to isolate from natural sources. nih.gov

To elucidate the this compound pathway, researchers could chemically synthesize hypothesized precursor molecules. These synthetic intermediates could then be used as substrates in in vitro assays with enzyme extracts from Bauhinia species or with purified, recombinantly expressed enzymes. nih.govnih.gov If the enzyme successfully transforms the synthetic substrate into the next intermediate in the proposed pathway, it provides strong evidence for that biosynthetic step. This method allows for the step-by-step verification of a proposed pathway and the characterization of the specific enzymes involved. nih.gov

Genetic Basis of Biosynthesis in Bauhinia Species (e.g., Gene Cluster Identification)

The enzymes responsible for the biosynthesis of secondary metabolites like this compound are encoded by genes that are often physically grouped together in the plant's genome, forming a biosynthetic gene cluster (BGC). beilstein-journals.orgfrontiersin.org Identifying these BGCs is a key step in understanding and potentially engineering the production of natural products. nih.govfrontiersin.org

The process of identifying a BGC for this compound would typically involve sequencing the genome of the source Bauhinia species. frontiersin.org Bioinformatic tools like antiSMASH and PRISM can then be used to scan the genome for clusters of genes predicted to be involved in secondary metabolism. frontiersin.org Scientists would look for clusters containing genes that encode enzymes relevant to the proposed biosynthetic pathway, such as cytochrome P450s, methyltransferases, and other tailoring enzymes. frontiersin.org

Once a candidate BGC is identified, its function can be confirmed through heterologous expression, where the entire gene cluster is transferred to and expressed in a host organism (like a bacterium or yeast) that does not normally produce the compound. beilstein-journals.org Successful production of this compound or its intermediates in the host organism would confirm the cluster's role. To date, a specific biosynthetic gene cluster responsible for this compound production in Bauhinia has not been reported in the scientific literature.

Chemical Synthesis Strategies for Bauhinoxepin B and Dibenzo B,f Oxepine Core

Semisynthetic Approaches to Bauhinoxepin B and its Derivatives

Semisynthesis involves the chemical modification of a natural product or a readily available intermediate to create new derivatives. This approach can be advantageous for generating analogues for structure-activity relationship (SAR) studies without undertaking a lengthy total synthesis.

A hypothetical semisynthetic strategy starting from isolated this compound could involve:

Etherification or Esterification: The phenolic hydroxyl group could be converted to various ethers or esters to probe the effect of this group's acidity and steric bulk on biological activity.

Demethylation: The methoxy (B1213986) groups could be selectively or fully demethylated to yield polyhydroxylated derivatives.

Such modifications, common in medicinal chemistry, allow for the exploration of a compound's pharmacophore. For example, a general method for creating ether derivatives from a natural product, geodin, involves reacting the parent molecule's hydroxyl group with various benzyl (B1604629) bromides in the presence of a base like potassium carbonate. mdpi.com This highlights a standard procedure that could be adapted for the derivatization of this compound, should a viable source of the natural product be established for such studies.

Total Synthesis Methodologies for the Dibenzo[b,f]oxepine Core Structure

The construction of the tricyclic dibenzo[b,f]oxepine system is a key challenge for the total synthesis of bauhinoxepins and related compounds. Various strategies have been developed, primarily centered on the formation of the seven-membered oxepine ring through intramolecular cyclization reactions.

Intramolecular Ring-Closing Reactions

The formation of the central seven-membered ether ring is most commonly achieved by forming a carbon-oxygen or a carbon-carbon bond in a precursor that already contains the two flanking aryl rings.

Intramolecular radical cyclization offers a powerful method for forming the dibenzo[b,f]oxepine core, particularly for dihydro-derivatives. The total synthesis of Bauhinoxepin J, a closely related analogue of this compound, serves as a prime example of this strategy. nih.govmdpi.com

Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a frequently employed strategy for forming the biaryl ether linkage that defines the oxepine ring. mdpi.comresearchgate.net This method typically involves a phenol (B47542) nucleophile attacking an activated aryl halide on the partnering ring.

One approach involves a Wittig reaction to form a Z-stilbene intermediate, followed by hydrolysis to unmask a phenol. mdpi.com This phenol then undergoes an intramolecular SNAr reaction upon treatment with a base like cesium carbonate in a polar solvent such as DMSO, often under microwave irradiation to facilitate the ring closure. mdpi.com

More advanced methods utilize a one-pot cascade reaction. The total synthesis of Bauhinoxepin C was achieved via a process involving an initial intermolecular SNAr reaction between a phenol and an activated 2-fluorobenzaldehyde (B47322) derivative, followed by an intramolecular Knoevenagel condensation to form the dibenzo[b,f]oxepine core. nih.govresearchgate.net This transition-metal-free, one-pot synthesis provides an efficient route to the scaffold. researchgate.net The table below summarizes conditions for a related SNAr-based synthesis of the precursor diaryl ethers. researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMSO | 100 | 30 | 48 |

| 2 | K₂CO₃ | DMSO | 110 | 30 | 67 |

| 3 | K₂CO₃ | DMSO | 120 | 30 | 73 |

| 4 | Cs₂CO₃ | DMSO | 120 | 30 | 73 |

| 5 | K₂CO₃ | DMA | 120 | 30 | 72 |

| 6 | Cs₂CO₃ | DMA | 120 | 30 | 73 |

The intramolecular McMurry reaction provides a direct method for forming the central double bond in the dibenzo[b,f]oxepine ring system via a reductive coupling of two carbonyl groups. This strategy begins with the synthesis of a 2,2'-oxybis(benzaldehyde) precursor, a diaryl ether bearing an aldehyde on each aromatic ring. mdpi.comresearchgate.net

These diaryl ether precursors can be synthesized efficiently via an SNAr reaction between a salicylaldehyde (B1680747) and a fluorobenzaldehyde under microwave-assisted conditions. researchgate.net The subsequent intramolecular McMurry coupling is typically performed using a low-valent titanium reagent, generated in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc (Zn) powder in an anhydrous solvent such as THF. mdpi.comresearchgate.net This reaction effectively constructs the tricyclic system in moderate yields, typically ranging from 53-55%. mdpi.comresearchgate.net The proposed mechanism involves the formation of a metallopinacol intermediate that is subsequently deoxygenated to form the alkene. researchgate.net

| Precursor | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2,2'-oxybis(benzaldehyde) derivatives | TiCl₄, Zn | THF | 12 h, room temp. | 53-55% |

The Friedel-Crafts reaction is a classical method for forming carbon-carbon bonds and can be adapted for the ring-closing step in dibenzo[b,f]oxepine synthesis. One common pathway involves an intramolecular Friedel-Crafts acylation. This route typically starts with the synthesis of a functionalized diaryl ether, for example, through an Ullmann coupling reaction. researchgate.net The diaryl ether is designed to have a carboxylic acid or acyl chloride moiety, which can then undergo an intramolecular electrophilic attack on the adjacent aromatic ring in the presence of a strong Lewis acid or a protic acid like polyphosphoric acid.

This acylation forms a ketone, which can then be reduced and dehydrated to furnish the final dibenzo[b,f]oxepine structure. However, these traditional methods often require harsh reaction conditions and may suffer from limitations depending on the substituents present on the aromatic rings. researchgate.net More recently, milder protocols have been explored, such as an iron(III) chloride-catalyzed intramolecular hydroarylation of o-phenoxy diarylacetylenes, which proceeds through a Friedel-Crafts type mechanism.

Cascade and One-Pot Synthesis Protocols

A particularly effective and elegant one-pot strategy for constructing the dibenzo[b,f]oxepine ring system involves a cascade sequence of an intermolecular nucleophilic aromatic substitution (SNAr) followed by an intramolecular Knoevenagel condensation. researchgate.netnih.gov This transition-metal-free approach has been successfully utilized in the total synthesis of Bauhinoxepin C and D, close analogues of this compound. thieme-connect.com

The reaction typically proceeds by treating a phenol derivative (e.g., a substituted 2-methyl-3-nitrophenol) with a 2-fluorobenzaldehyde derivative in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netnih.gov The reaction mechanism, as confirmed by the isolation of intermediates, involves two key steps:

Intermolecular SNAr Reaction: The phenoxide, generated in situ by the base, acts as a nucleophile, attacking the electron-deficient aromatic ring of the 2-fluorobenzaldehyde at the carbon bearing the fluorine atom. The fluorine atom is an excellent leaving group, and its departure is facilitated by an electron-withdrawing group (like the aldehyde) ortho to it. This step forms a diaryl ether intermediate.

Intramolecular Knoevenagel Condensation: The strong base then deprotonates the methyl group adjacent to the nitro group on the other ring, generating a carbanion. This carbanion subsequently attacks the aldehyde carbonyl group of the newly attached ring in an intramolecular fashion. The resulting aldol-type adduct rapidly undergoes dehydration to form the C10-C11 double bond, completing the seven-membered oxepine ring. researchgate.netnih.gov

Organometallic Catalysis in Dibenzo[b,f]oxepine Synthesis (e.g., Palladium-catalyzed Reactions, Rh(III)-catalyzed Annulation)

Organometallic catalysis provides a powerful toolkit for the formation of C-C and C-O bonds essential for the dibenzo[b,f]oxepine framework. Palladium and Rhodium catalysts have been notably employed in various cyclization and coupling strategies.

Palladium-catalyzed Reactions: Palladium catalysts are versatile and have been used in several key transformations to build the dibenzo[b,f]oxepine ring.

Mizoroki-Heck Reaction: A sequential protocol involving a Mizoroki-Heck reaction and Pd-catalyzed etherification has been developed. mdpi.com One approach involves an intramolecular Mizoroki-Heck reaction of a diaryl ether containing a bromoolefin. However, a significant challenge in this method is controlling the regioselectivity between the desired 7-endo cyclization (forming the seven-membered ring) and a competing 6-exo cyclization. researchgate.net

Suzuki-Miyaura Coupling: A one-pot method utilizing a palladium-catalyzed intermolecular Suzuki-Miyaura coupling followed by an intramolecular cyclo-condensation has been established for the synthesis of the related dibenzo[b,d]oxepine isomer. This strategy uses readily available 2-bromo- or 2-iodo-arylether precursors and phenylboronic acids.

Rh(III)-catalyzed Annulation: While less common than palladium catalysis for this specific scaffold, rhodium-catalyzed reactions represent a promising area of innovation. Rh(III)-catalyzed C-H activation and annulation cascades have been developed for the synthesis of structurally related dibenzo[b,d]pyran-6-ones. thieme-connect.comorganic-chemistry.org In these reactions, an aryl ketone O-acetyl oxime reacts with a quinone in a process that involves C-H activation and even C-C bond cleavage, demonstrating the unique reactivity achievable with rhodium catalysts. thieme-connect.com Another approach involves the Rh-catalyzed diastereoselective [5+2] annulation between indoles and cyclohexadienone to form an oxepine ring. researchgate.net These examples highlight the potential of applying modern Rh(III)-catalyzed methodologies to forge the dibenzo[b,f]oxepine core through novel C-H functionalization pathways.

Convergent and Divergent Synthetic Pathways for Substituted Systems

Convergent Synthesis: Convergent strategies involve preparing key fragments of the target molecule separately and then joining them at a late stage. This approach is often more efficient for complex molecules than a linear synthesis. An excellent example is a method reported for various dibenzo-fused heterocycles, including dibenzo[b,f]oxepines. researchgate.net This strategy employs a Heck reaction to couple an aryl acrylate (B77674) with an aryl halide, followed by an intramolecular Pd-catalyzed etherification to close the seven-membered ring, yielding C-10 carboxylates of the dibenzo[b,f]oxepine core. researchgate.net

Divergent Synthesis: Divergent synthesis allows for the creation of a library of structurally distinct compounds from a common intermediate by varying the reaction conditions or reagents.

Ligand-Controlled Divergence: The Buchwald group has reported a ligand-controlled divergent synthesis where the choice of phosphine (B1218219) ligand on a palladium catalyst dictates the outcome of an intramolecular cyclization, allowing for the formation of different heterocyclic systems. researchgate.net

Solvent-Controlled Divergence: A switchable, solvent-controlled method has been developed for the synthesis of dibenzo[b,f] mdpi.comresearchgate.netoxazepine (a related scaffold) and other pyrimidine (B1678525) derivatives from the same starting materials. nih.gov The reaction selectivity is tuned by the choice of solvent; for example, 1,4-dioxane (B91453) may favor one product while dimethyl sulfoxide (B87167) (DMSO) favors another. nih.gov Similarly, a nickel-catalyzed divergent reductive-Heck reaction has been demonstrated for dibenzo[b,e]oxepines, where the choice of reducing agent and solvent system controls the reaction pathway. acs.org These strategies offer a powerful means to generate molecular diversity around the core dibenzo[b,f]oxepine structure.

Regioselective and Stereoselective Synthesis Considerations for this compound

To date, a specific total synthesis for this compound (2,8-dihydroxy-3,7-dimethoxydibenzo[b,f]oxepine) has not been prominently reported in the literature. mdpi.com However, analysis of its structure and comparison with the synthesis of its analogues, Bauhinoxepin C and J, allows for the elucidation of key regiochemical challenges. thieme-connect.comnih.gov

This compound is an achiral molecule, as it lacks stereocenters and its structure is planar with respect to the aromatic rings. Therefore, stereoselectivity is not a primary concern for the core structure itself. The main synthetic hurdle lies in achieving the correct regiochemistry of the four substituents on the two aromatic rings.

The primary challenge is the controlled, regioselective placement of the two hydroxyl and two methoxy groups. Synthetic strategies must differentiate between the C2 and C3 positions on one ring and the C7 and C8 positions on the other.

Starting Material Control: A logical approach would involve starting with two pre-functionalized aromatic precursors that already contain the correct substitution pattern. For example, one might use a derivative of 3,4-dimethoxyphenol (B20763) and a derivative of 3-hydroxy-4-methoxybenzaldehyde. The challenge then becomes controlling the coupling reaction (e.g., an SNAr or Ullmann coupling) to form the correct diaryl ether linkage without side reactions.

Late-Stage Functionalization: Alternatively, a synthesis could proceed with a simpler dibenzo[b,f]oxepine core, followed by late-stage electrophilic aromatic substitution (e.g., hydroxylation, methoxylation). This approach is often plagued by a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate.

Protecting Group Strategies: In the total synthesis of Bauhinoxepin C and D, a key challenge was the selective demethylation of a precursor. thieme-connect.com It was found that the oxygen atom in the oxepine ring could direct a reagent like boron tribromide (BBr₃), leading to preferential cleavage of a nearby methoxy group. thieme-connect.com A successful synthesis of this compound would require a sophisticated protecting group strategy to mask certain hydroxyl or methoxy groups while others are manipulated, ensuring the final correct substitution pattern.

Challenges and Innovations in Dibenzo[b,f]oxepine Synthesis

The synthesis of the dibenzo[b,f]oxepine scaffold, while achievable, is not without its difficulties. Many traditional methods suffer from significant drawbacks, which has spurred the development of more innovative and efficient solutions.

Key Challenges:

Harsh Reaction Conditions: Classical methods like the Friedel-Crafts reaction often require strong acids and high temperatures, which can limit functional group tolerance and lead to side reactions. thieme-connect.com

Regioselectivity Issues: As seen in strategies like the intramolecular Heck reaction, controlling the regioselectivity of the ring closure to favor the desired seven-membered ring over other products can be difficult. researchgate.net The synthesis of specifically substituted analogues like this compound is further complicated by the challenge of controlling substituent placement on the aromatic rings. acs.org

Recent Innovations: To overcome these challenges, significant innovations have been introduced:

One-Pot Cascade Reactions: The development of one-pot, transition-metal-free cascade reactions, such as the SNAr/Knoevenagel condensation, represents a major advance in efficiency and sustainability. nih.govresearchgate.net

Novel Catalytic Systems: Researchers have explored a wider range of catalysts beyond traditional palladium systems. This includes Mn(III)-based oxidative radical rearrangements for ring expansion acs.org and the use of inexpensive and environmentally benign iron catalysts (e.g., FeCl₃) for alkyne-aldehyde metathesis. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, such as the SNAr formation of diaryl ether precursors for McMurry reactions, leading to higher yields and shorter reaction times. nih.govmdpi.com

Modern Coupling and Cyclization Methods: The application of a broader array of modern synthetic methods, including ring-closing metathesis and various C-H activation/annulation strategies, continues to provide new and more direct pathways to the dibenzo[b,f]oxepine core and its derivatives. mdpi.comresearchgate.net

Pharmacological Activities and Molecular Mechanisms of Bauhinoxepin B

Antimycobacterial Activity and Mechanistic Insights

Bauhinoxepin B has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net Research indicates a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL for this compound against this bacterium. nih.govresearchgate.net

Inhibition of Specific Bacterial Processes (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication)

The mycobacterial cell wall is a complex and essential structure, making its synthesis a key target for antimycobacterial drugs. mdpi.compeerj.com While the precise mechanism of this compound is still under investigation, its activity suggests potential interference with critical biosynthetic pathways. The inhibition of cell wall synthesis is a common mechanism for many antimycobacterial agents. nih.govfrontiersin.org These inhibitors can disrupt the production of mycolic acids, arabinogalactan (B145846), and peptidoglycan, which are vital components of the mycobacterial cell envelope. mdpi.compeerj.comfrontiersin.org For instance, drugs like ethambutol (B1671381) function by inhibiting arabinosyl transferase enzymes, which are crucial for arabinogalactan synthesis. mdpi.com Other agents target processes like protein synthesis or DNA replication. mdpi.com The disruption of these fundamental processes ultimately leads to bacterial cell death. frontiersin.org

Target Identification in Mycobacteria

Identifying the specific molecular targets of antimycobacterial compounds is crucial for understanding their mechanism of action and for the development of new drugs. mdpi.com Techniques such as genetic sequencing and the use of chemical probes are employed to pinpoint these targets within Mycobacterium tuberculosis. mdpi.comfrontiersin.org Potential targets include enzymes essential for survival, such as those involved in cell wall synthesis, DNA replication (like DNA gyrase), and iron acquisition. mdpi.commdpi.com For example, the enzyme salicylate (B1505791) synthase (MtbI), which is involved in the synthesis of mycobactin (B74219) siderophores for iron uptake, has been identified as a validated target. mdpi.com Further research is needed to elucidate the specific mycobacterial targets of this compound.

Anti-inflammatory Properties and Molecular Targets

In addition to its antimycobacterial effects, this compound and related compounds from the Bauhinia genus have shown anti-inflammatory properties. nih.govontosight.airesearchgate.net

Modulation of Inflammatory Pathways (e.g., COX-2 Inhibition)

Inflammation is a complex biological response involving various signaling pathways. nih.gov One of the key enzymes in the inflammatory cascade is cyclooxygenase-2 (COX-2), which is induced during inflammation and is a target for many anti-inflammatory drugs. scielo.org.mxmdpi.com Some metabolites from Bauhinia species have been shown to exhibit anti-inflammatory activity through the inhibition of COX-2. researchgate.net The modulation of inflammatory pathways can also involve the regulation of cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.govnih.gov For example, the related compound Bauhinoxepin A has been observed to selectively reduce IL-6 levels. researchgate.net The ability of compounds to modulate these pathways is a key aspect of their anti-inflammatory potential. nih.gov

Receptor-Ligand Interactions

The initiation of many cellular processes, including inflammatory responses, depends on the interaction between ligands and their specific receptors on the cell surface. bruker.commdpi.com These interactions trigger intracellular signaling cascades that lead to a physiological response. bruker.com The affinity and duration of this binding are critical in determining the potency and effect of the ligand. bruker.commdpi.com In the context of inflammation, compounds can act as antagonists, blocking the binding of pro-inflammatory molecules to their receptors, or as allosteric modulators that alter the receptor's response. frontiersin.org The specific receptor-ligand interactions involving this compound in the context of its anti-inflammatory effects are an area for further investigation.

Antiproliferative and Microtubule-Targeting Mechanisms

This compound belongs to the dibenzo[b,f]oxepine class of compounds, many of which have been investigated for their potential as anticancer agents. nih.govmdpi.com

The antiproliferative activity of these compounds is often linked to their ability to interfere with microtubules, which are essential components of the cytoskeleton involved in cell division. mdpi.comresearchgate.netmdpi.com By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. mdpi.com

The mechanism of action often involves binding to tubulin, the protein that forms microtubules. researchgate.netsemanticscholar.org Specifically, many dibenzo[b,f]oxepine derivatives are believed to bind to the colchicine-binding site on β-tubulin, which leads to microtubule depolymerization. researchgate.netmdpi.comnih.gov This mode of action is similar to that of other well-known microtubule-targeting agents like combretastatin (B1194345) A4. mdpi.comsemanticscholar.org The structural similarity of Bauhinoxepins to the Z-stilbene geometry found in potent antiangiogenic and microtubule-targeting agents further supports this proposed mechanism. mdpi.comsemanticscholar.org

Interaction with Microtubules and Colchicine-Binding Site

The dibenzo[b,f]oxepine scaffold, which forms the core structure of this compound, is known to be a (Z)-stilbene motif. This structural characteristic is significant as it is also found in compounds like combretastatins, which are recognized for their potent interaction with tubulin at the colchicine-binding site. researchgate.net Molecular modeling and in-silico studies on various dibenzo[b,f]oxepine derivatives have suggested that these compounds are likely to bind to the colchicine (B1669291) pocket of tubulin. researchgate.netnih.govmdpi.comnih.gov This binding is typically stabilized by hydrophobic interactions and hydrogen bonds. nih.gov

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, most notably mitosis. nih.govmdpi.com Agents that interfere with microtubule dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequently apoptosis. mdpi.com The colchicine-binding site is one of several key pockets on the tubulin protein where such agents can bind to induce microtubule depolymerization. researchgate.netnih.gov While the broader class of dibenzo[b,f]oxepines is expected to exhibit this mechanism of action, specific experimental studies confirming the direct interaction of this compound with microtubules and its affinity for the colchicine-binding site are not extensively documented in the available scientific literature. Computational docking simulations performed on related dibenzo[b,f]oxepine structures provide a theoretical basis for this interaction. researchgate.netmdpi.com

Inhibition of Cell Growth in in vitro Models (non-human, non-clinical focus)

The cytotoxic potential of this compound and its analogs has been evaluated in various non-human, non-clinical in vitro models. Dibenzo[b,f]oxepine derivatives, as a class, have demonstrated significant growth inhibitory activity against a range of cancer cell lines. mdpi.comresearchgate.netacs.org For instance, Bauhinoxepins A and B, isolated from the roots of Bauhinia saccocalyx, were assessed for their activity against several human cancer cell lines. mdpi.com However, at a concentration of 20 μg/ml, both compounds were found to be inactive against Vero (monkey kidney epithelial), KB (human oral carcinoma), and BC (human breast cancer) cell lines. researchgate.net

In contrast, other related dibenzo[b,f]oxepines have shown marked antiproliferative effects. For example, pacharin, a structurally similar compound, has demonstrated inhibitory activity against multiple human tumor cell lines, including breast and lung carcinoma. researchgate.net The inhibitory activity of these compounds is often attributed to their ability to disrupt microtubule function, leading to a halt in cell proliferation. researchgate.net

Induction of Apoptosis Pathways (preclinical, cellular level)

The disruption of microtubule dynamics by compounds binding to the colchicine site is a well-established trigger for the intrinsic pathway of apoptosis. mdpi.com This programmed cell death is characterized by a cascade of events including mitochondrial outer membrane permeabilization and the activation of caspases. nih.govteachmeanatomy.infoscielo.org For the dibenzo[b,f]oxepine class of compounds, the induction of apoptosis is a primary mechanism of their anticancer activity. nih.govresearchgate.net

Studies on related dibenzo[b,f]oxepine derivatives have shown that their cytotoxic effects are indeed mediated through the induction of apoptosis. researchgate.net This process often involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as BCL-2. researchgate.net While it is mechanistically plausible that this compound induces apoptosis through a similar microtubule-disrupting mechanism, direct experimental evidence detailing the specific apoptotic pathways activated by this compound at the cellular level is limited.

Additional Preclinical Mechanistic Studies (e.g., Antimalarial, Antifungal where molecular mechanisms are explored, without clinical context)

Beyond its potential as a microtubule inhibitor, this compound has been investigated for other preclinical bioactivities.

Antimycobacterial Activity: Bauhinoxepins A and B were isolated from the roots of Bauhinia saccocalyx and evaluated for their antimycobacterial properties. This compound exhibited antimycobacterial activity with a minimum inhibitory concentration (MIC) of 12.5 μg/ml. researchgate.net

Antimalarial and Antifungal Activity: In the same study, this compound was tested for its activity against the malarial parasite but was found to be inactive at a concentration of 20 μg/ml. researchgate.net There is currently no available data on the specific antifungal activity or the molecular mechanisms of this compound against fungal pathogens. The general mechanisms of antifungal agents often involve targeting the fungal cell membrane, specifically ergosterol, or inhibiting cell wall synthesis. scielo.brmdpi.comfrontiersin.orgnih.gov

Protein Binding and Interaction Profiles of this compound

The interaction of a drug candidate with plasma proteins is a critical determinant of its pharmacokinetic profile. High plasma protein binding can limit the free fraction of the compound available to exert its pharmacological effect. jmchemsci.com Studies on antisense oligonucleotides have utilized techniques like ultrafiltration to characterize their plasma protein binding profiles. plos.org For small molecules like this compound, isothermal titration calorimetry (ITC) can be employed to study their binding affinity to proteins and lipid membranes. rsc.org This technique provides data on binding enthalpy and entropy, offering insights into the nature of the interaction, such as the role of hydrophobic forces. rsc.org

While general principles of protein binding are well-established, specific studies detailing the plasma protein binding profile of this compound, including its affinity for major plasma proteins like human serum albumin (HSA), are not currently available in the scientific literature. Molecular docking studies on related compounds binding to HSA have identified potential binding sites, often within subdomains like IIA. researchgate.net

Cellular Uptake and Localization Studies (non-human, in vitro)

The ability of a compound to penetrate cell membranes and reach its intracellular target is fundamental to its activity. Cellular uptake studies are often conducted using techniques like confocal laser scanning microscopy and flow cytometry to visualize and quantify the internalization of the compound. psu.edunih.gov These studies can reveal the dynamics of uptake over time and the subcellular localization of the compound. nih.govnih.gov

For many small molecules, cellular uptake is a time-dependent process, and the compound may accumulate in specific organelles such as lysosomes or the cytoplasm. nih.gov The chemical properties of the molecule, such as the length of alkyl chains, can significantly influence its cellular uptake and localization. Currently, there are no published studies that have specifically investigated the cellular uptake and intracellular localization of this compound in non-human, in vitro models.

Structure Activity Relationship Sar Studies of Bauhinoxepin B and Analogues

Principles of Structure-Activity Relationship in Dibenzo[b,f]oxepines

The dibenzo[b,f]oxepine scaffold is a tricyclic ring system that serves as the core structure for a variety of biologically active compounds, including naturally occurring molecules like Bauhinoxepin B. researchgate.netnih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological effects such as anticancer, antidepressant, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govmdpi.com

The key principles governing the SAR of dibenzo[b,f]oxepines are rooted in their distinct three-dimensional conformation. The central seven-membered oxepine ring is non-planar and typically adopts a "butterfly" or "basket-like" conformation. vulcanchem.com This rigid, non-planar structure is a critical determinant of biological activity, as it orients the two flanking benzene (B151609) rings and their substituents in a specific spatial arrangement, facilitating precise interactions with target proteins. vulcanchem.com

SAR in this class of compounds is heavily influenced by:

The nature of substituents: The type of chemical groups attached to the aromatic rings (e.g., hydroxyl, methoxy (B1213986), prenyl) dictates the molecule's electronic properties, polarity, and hydrogen-bonding capabilities. vulcanchem.com

Stereochemistry: The inherent chirality of the non-planar dibenzo[b,f]oxepine scaffold means that stereoisomers can exist, and these often exhibit different biological activities.

Identification of Key Pharmacophoric Features of this compound for Activity

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features that are essential for a molecule to interact with a biological target and trigger a response. nih.govnih.gov For this compound, its antimycobacterial activity and cytotoxicity against cancer cell lines are linked to a unique combination of features derived from its substituents and the dibenzo[b,f]oxepine core. acs.orgmdpi.com

The key pharmacophoric features of this compound can be inferred from its structure and comparison with related active compounds. These likely include:

Aromatic Rings: The two benzene rings of the core structure are crucial for establishing hydrophobic and π-π stacking interactions with amino acid residues in the binding sites of target proteins.

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) and methoxy (-OCH3) groups are critical features. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms in the methoxy groups, the ether linkage of the oxepine ring, and the hydroxyl group itself can all act as hydrogen bond acceptors. vulcanchem.com

Hydrophobic/Lipophilic Moieties: The methyl (-CH3) and, notably, the prenyl group contribute to the molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions with the target. The addition of groups like prenyl is a known strategy to enhance the biological activity of natural compounds. nih.gov

The dibenzo[b,f]oxepine core is not merely a passive scaffold but an active contributor to the biological efficacy of this compound. Its rigid, conformationally constrained structure properly orients the pharmacophoric substituents for optimal interaction with biological targets. researchgate.netvulcanchem.com The structural similarity of the dibenzo[b,f]oxepine framework to Z-stilbene is significant, as this geometry is known to be important for the activity of potent anticancer agents like combretastatins, which are microtubule-targeting agents. nih.govnih.gov This suggests that the dibenzo[b,f]oxepine core in this compound and its analogues may facilitate binding to tubulin, disrupting microtubule dynamics and leading to cytotoxicity in cancer cells. mdpi.comresearchgate.net The core structure is found in numerous natural products from the Bauhinia genus that exhibit significant growth inhibition against various cancer cell lines. acs.orgacs.org

The specific type and placement of substituents on the dibenzo[b,f]oxepine skeleton are critical in defining the biological activity profile of this compound and its analogues.

Prenyl Group: The prenyl (3-methyl-2-buten-1-yl) group on this compound is a significant feature. This lipophilic side chain can enhance binding to hydrophobic pockets within a target protein and improve the molecule's ability to cross cell membranes. The presence of prenyl or other alkyl groups is known to enhance the biological activity of stilbenoids and other related natural products. nih.gov

Methyl (-CH3) Group: The methyl group contributes to the lipophilicity of the molecule and can influence its orientation within a binding site through steric effects.

The cytotoxic activities of several dibenzo[b,f]oxepines from Bauhinia species are presented below, illustrating the influence of different substitution patterns.

| Compound | Substituent Pattern Highlights | Biological Activity (Example) | Reference |

|---|---|---|---|

| This compound | 2,8-dihydroxy, 3-prenyl, 4-methoxy, 6-methyl | Antimycobacterial (MIC: 12.5 µg/mL) | mdpi.com |

| Bauhinoxepin A | Isomer of this compound | Antimycobacterial (MIC: 6.25 µg/mL) | mdpi.com |

| Pacharin | 2,3-dimethoxy, 8-hydroxy, 6-methyl | Cytotoxic vs. MCF-7 (IC50: 7.8 µM) | thieme-connect.comnih.gov |

| Bauhiniastatin-1 | 2,8-dihydroxy, 3-methoxy, 6-methyl | Cytotoxic vs. MCF-7 (IC50: 11.2 µM) | thieme-connect.comnih.gov |

| Bauhiniastatin-2 | 2,3,8-trihydroxy, 6-methyl | Cytotoxic vs. NCI-H460 (GI50: 2.4 µg/mL) | acs.org |

| Bauhinoxepin C | 2-hydroxy, 3-methoxy, 8-nitro | Active against KB and BC cancer cell lines | acs.org |

Positional Isomer Effects on Biological Activity

The specific placement of functional groups on the dibenzo[b,f]oxepine framework is a critical factor in determining biological potency. Isomers with the same substituents but at different positions can exhibit vastly different levels of activity. This principle is demonstrated by comparing Bauhinoxepin A and this compound, which are isomers and display a twofold difference in their antimycobacterial potency. mdpi.com

This concept is further illustrated in studies of related heterocyclic systems. For example, in a series of synthetic dibenzo[b,e]oxepin-11(6H)-one derivatives (note the different core), a major improvement in antimicrobial activity was achieved by moving a bromomethyl substituent to the para-position of a benzoyl moiety. nih.gov Similarly, systematic studies of simpler aromatic compounds, such as methyl hydroxy-methoxybenzoates, have shown that the relative positions of the hydroxyl and methoxy groups cause considerable variation in antifeedant activity against the pine weevil. diva-portal.org These findings underscore that the precise topology of substituent interactions with a biological target is paramount, and even minor positional shifts on the aromatic scaffold can lead to significant changes in biological efficacy.

Stereochemical Implications in this compound Activity

Stereochemistry plays a crucial role in the biological activity of many drugs, as biological targets like enzymes and receptors are themselves chiral. The non-planar, boat-like conformation of the dibenzo[b,f]oxepine ring system makes molecules like this compound inherently chiral. This can arise from atropisomerism (hindered rotation around a single bond) or from the presence of stereogenic centers.

Furthermore, the C10=C11 double bond within the seven-membered oxepine ring introduces the possibility of geometric isomerism (E/Z or cis/trans). Studies on synthetic dibenzo[b,f]oxepine derivatives have shown that different geometric isomers can interact differently with biological targets. For example, molecular modeling of E/Z isomers of certain dibenzo[b,f]oxepine-azo hybrids revealed that they adopt different binding modes within the colchicine (B1669291) binding site of tubulin. nih.gov The Z-isomers were found to interact predominantly through the dibenzo[b,f]oxepine part of the molecule, while the E-isomers interacted via the azo switch part. nih.gov In other studies on related dibenzo[b,e]oxepines, a mixture of E/Z isomers was suggested as a possible reason for low observed antimicrobial activity, implying that one isomer may be significantly more active than the other. nih.gov The absolute stereochemistry of this compound has not been definitively established in the cited literature, which is a common challenge for complex natural products. organic-chemistry.org A full understanding of its SAR would require the separation of its potential stereoisomers and evaluation of their individual biological activities.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful in silico tools used to rationalize and predict the structure-activity relationships of bioactive molecules. nih.govmdpi.com These methods are particularly valuable for the dibenzo[b,f]oxepine class of compounds.

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), have been used to calculate the stable three-dimensional conformation of the dibenzo[b,f]oxepine core. These calculations confirm the non-planar "basket" geometry and can predict how different substituents influence the electronic properties (e.g., electron density, HOMO-LUMO gap) of the molecule. vulcanchem.comresearchgate.netresearchgate.net This information helps in understanding the molecule's intrinsic reactivity and potential for interaction.

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand (like this compound) within the active site of a target protein. mdpi.comresearchgate.net For dibenzo[b,f]oxepine derivatives, docking studies have been performed to model their interactions with targets such as tubulin, often at the colchicine binding site, to explain their anticancer activity. mdpi.comresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues. By comparing the docking scores and binding modes of a series of analogues (e.g., this compound vs. Pacharin), researchers can develop a hypothesis about which structural features are most important for high-affinity binding, thus elucidating the SAR at a molecular level.

Rational Design Hypotheses Based on SAR for Modified this compound Structures

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has provided a foundational understanding for the rational design of novel derivatives with potentially enhanced antimycobacterial potency. While comprehensive SAR studies specifically on a wide range of this compound analogs are still emerging, hypotheses for structural modifications can be extrapolated from the existing data on this compound and related dibenzo[b,f]oxepine compounds.

The initial discovery of Bauhinoxepin A and B from the roots of Bauhinia saccocalyx established the dibenzo[b,f]oxepine scaffold as a promising framework for antimycobacterial drug discovery. researchgate.net Bauhinoxepin A demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/ml, while this compound showed a MIC of 12.5 μg/ml against Mycobacterium tuberculosis. researchgate.net This initial data suggests that subtle variations in the substitution pattern on the dibenzo[b,f]oxepine core can significantly impact biological activity.

Core Scaffold and Conformational Rigidity

The dibenzo[b,f]oxepine core is a key structural feature, providing a rigid scaffold that likely plays a crucial role in binding to its biological target. The non-planar, boat-like conformation of the seven-membered oxepine ring is a distinguishing characteristic of this class of compounds. mdpi.com It is hypothesized that this specific three-dimensional arrangement is essential for its antimycobacterial activity. Therefore, modifications that drastically alter this conformation are likely to be detrimental to its efficacy.

Influence of Substituents

Analysis of the structures of Bauhinoxepin A and B provides initial clues for rational design. Both compounds are hydroxylated and contain methyl and prenyl or trimethylpyran groups. The difference in their antimycobacterial potency likely arises from the variation in these substituents and their positions on the aromatic rings.

One rational design approach would be to systematically modify the substituents on the aromatic rings of the this compound scaffold. This could involve:

Hydroxyl Groups: The number and position of hydroxyl groups are often critical for the biological activity of natural products, as they can act as hydrogen bond donors and acceptors. Exploring the effect of shifting, adding, or removing hydroxyl groups on the this compound structure could lead to derivatives with improved target binding and pharmacokinetic properties.

Methyl Groups: The influence of the methyl group on the aromatic ring could be investigated by synthesizing analogs with the methyl group at different positions, or by replacing it with other small alkyl groups to probe the steric and electronic requirements for activity.

Prenyl Group: The lipophilic prenyl group on this compound likely contributes to its ability to penetrate the mycobacterial cell wall. The length and branching of this alkyl chain could be varied to optimize this property. Introducing unsaturation or other functional groups within the chain could also be explored.

Learning from Related Dibenzo[b,f]oxepines

Studies on other dibenzo[b,f]oxepine derivatives, while not focused on antimycobacterial activity, can also inform the rational design of this compound analogs. For instance, research on dibenz[b,e]oxepinone oximes has shown that the introduction of fluorine and trifluoromethyl groups can significantly enhance antibacterial activity. nih.gov This suggests that the incorporation of electron-withdrawing groups onto the aromatic rings of this compound could be a promising strategy.

Furthermore, the replacement of the oxygen atom in the oxepine ring with a sulfur atom to create dibenzo[b,e]thiepine derivatives has been shown to improve antimicrobial activity in some series. nih.gov This bioisosteric replacement could be a viable approach to modify the electronic properties and conformation of the central ring in this compound, potentially leading to enhanced potency.

Data on Antimycobacterial Activity of Bauhinoxepins

| Compound | Source | MIC (µg/ml) vs M. tuberculosis |

| Bauhinoxepin A | Bauhinia saccocalyx | 6.25 researchgate.net |

| This compound | Bauhinia saccocalyx | 12.5 researchgate.net |

Proposed Modifications for Future Analogs

Based on the available data, the following rational design hypotheses for modified this compound structures can be proposed for future synthetic and evaluation efforts:

Hypothesis 1: Optimization of Lipophilicity. Systematically modify the prenyl side chain of this compound to fine-tune the lipophilicity of the molecule, which may enhance its uptake by Mycobacterium tuberculosis. This could involve synthesizing analogs with varying chain lengths and degrees of unsaturation.

Hypothesis 2: Probing the Role of Hydroxylation. Synthesize a series of this compound analogs with altered hydroxylation patterns on the aromatic rings to map the key hydrogen bonding interactions required for antimycobacterial activity.

Hypothesis 3: Introduction of Electron-Withdrawing Groups. Based on findings from related dibenzo[b,f]oxepines, introduce fluorine or trifluoromethyl groups at various positions on the aromatic rings of this compound to potentially enhance target interaction and improve metabolic stability.

Hypothesis 4: Bioisosteric Replacement. Replace the oxygen atom of the oxepine ring with sulfur to generate the corresponding dibenzo[b,f]thiepin (B8686691) analog of this compound, which could lead to altered ring conformation and improved biological activity.

Design and Synthesis of Bauhinoxepin B Analogues and Derivatives

Rational Design Principles for Novel Bauhinoxepin B Analogues

The rational design of new this compound analogues is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. These strategies include bioisosteric replacements, scaffold hopping, and peripheral modifications.

Bioisosteric replacement is a strategy used in drug design to substitute one functional group with another that has similar physical and chemical properties, with the goal of improving the compound's biological activity or metabolic stability. In the context of this compound, which possesses phenol (B47542) and methoxy (B1213986) functional groups, several bioisosteric replacements can be considered.

Phenol and catechol moieties are often associated with rapid metabolism, including glucuronidation, which can lead to poor pharmacokinetic profiles. acs.orgresearchgate.net Therefore, replacing these groups with bioisosteres can be a viable strategy to enhance metabolic stability. researchgate.netdrugdesign.org A variety of bioisosteres for phenols have been explored in drug design, including benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. researchgate.net For instance, the replacement of a phenol with a carboxamide has been shown to lead to more metabolically stable compounds in other contexts. researchgate.net

The following table presents some potential bioisosteric replacements for the functional groups found in this compound:

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Phenol (-OH) | Carboxamide (-CONH2) | Improve metabolic stability and act as a hydrogen bond donor/acceptor. researchgate.net |

| Phenol (-OH) | Tetrazole | Mimic the acidic nature of phenol while potentially improving metabolic stability. drughunter.com |

| Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Increase lipophilicity and block metabolic O-demethylation. |

| Methoxy (-OCH3) | Methylamino (-NHCH3) | Alter hydrogen bonding capacity and polarity. |

These replacements are selected based on their potential to mimic the steric and electronic properties of the original functional groups while offering advantages in terms of metabolism and pharmacokinetics. drugdesign.org

Scaffold hopping involves the replacement of the core molecular framework of a compound with a structurally different scaffold, while maintaining the original's pharmacophoric features. This strategy is employed to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. For this compound, the dibenzo[b,f]oxepine core can be considered for replacement.

Given that stilbenes are biosynthetic precursors and structurally related to the dibenzo[b,f]oxepine core, stilbene-based scaffolds themselves could be explored. nih.gov Additionally, other tricyclic systems that can orient the aromatic rings in a similar spatial arrangement to this compound are attractive candidates. For instance, the scaffold hopping approach has been successfully used to develop new antimycobacterial agents from known pharmacophores. nih.gov A recent study detailed the discovery of benzoxazole derivatives as inhibitors of Mycobacterium tuberculosis through a scaffold hopping strategy from a benzofuran lead. nih.gov

Potential alternative scaffolds for this compound could include:

Dibenzofurans: A five-membered central ring instead of a seven-membered one, which could alter the dihedral angle between the aromatic rings.

Xanthenes: A related oxygen-containing heterocyclic system with a six-membered central ring.

The goal of scaffold hopping is to identify new core structures that maintain the necessary interactions with the biological target while offering advantages in other properties. mdpi.com

Peripheral modifications involve the alteration of substituents on the core scaffold to probe structure-activity relationships (SAR) and optimize biological activity. For this compound, modifications to the aromatic rings can influence its antimycobacterial potency and selectivity.

SAR studies on other antimycobacterial agents have shown that the nature and position of substituents on aromatic rings can significantly impact activity. nih.gov For example, the introduction of small, electron-withdrawing groups like halogens on the aromatic rings has been shown to enhance the antimycobacterial activity of certain classes of compounds. nih.gov Conversely, the size and lipophilicity of substituents can also play a crucial role. nih.gov

Based on general SAR principles for antimycobacterial compounds, the following peripheral modifications on the this compound scaffold could be explored:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms on the aromatic rings to modulate electronic properties and metabolic stability.

Alkylation/Acylation: Modification of the phenolic hydroxyl groups to ethers or esters to alter solubility and cell permeability.

Introduction of Nitrogen-containing groups: Addition of amines, amides, or nitro groups to introduce new hydrogen bonding interactions or alter electronic properties.

A systematic exploration of these modifications would allow for the development of a comprehensive SAR for the this compound series, guiding the design of more potent analogues.

Synthetic Methodologies for Novel Analogues

The synthesis of novel this compound analogues requires versatile and efficient chemical routes that allow for the introduction of structural diversity. Key strategies include the diversification from common intermediates and the use of parallel synthesis to generate libraries of compounds.

A common strategy for the synthesis of dibenzo[b,f]oxepines involves the cyclization of stilbene (B7821643) precursors. This approach is particularly amenable to diversification, as a wide variety of substituted stilbenes can be prepared from readily available starting materials. The general synthetic approach involves the condensation of a substituted toluene with a substituted benzaldehyde to form a stilbene intermediate, which is then cyclized to the dibenzo[b,f]oxepine core.

This two-step process allows for the introduction of diversity at multiple points:

Variation of the Toluene Precursor: By using different substituted 2,4-dinitrotoluenes, modifications can be introduced to one of the aromatic rings of the final product.

Variation of the Benzaldehyde Precursor: A wide array of commercially available or readily synthesized benzaldehydes can be used to introduce diverse substituents on the other aromatic ring.

The following table illustrates a hypothetical diversification strategy from a common stilbene intermediate:

| Stilbene Precursor | Cyclization Conditions | This compound Analogue |

| 2-hydroxy-4-methoxy-stilbene | Base-mediated cyclization | Dihydroxy-methoxy-dibenzo[b,f]oxepine |

| 2-amino-4-fluoro-stilbene | Palladium-catalyzed cyclization | Amino-fluoro-dibenzo[b,f]oxepine |

| 2-bromo-4-chloro-stilbene | Ullmann condensation | Bromo-chloro-dibenzo[b,f]oxepine |

This approach enables the systematic exploration of the chemical space around the this compound scaffold.

Parallel synthesis is a powerful tool for the rapid generation of a large number of compounds for biological screening. acs.org This technique can be applied to the synthesis of this compound analogues to accelerate the discovery of new leads. The synthesis of stilbenes, as key precursors to the dibenzo[b,f]oxepine core, is well-suited for parallel synthesis methodologies. acs.org

A library of this compound analogues could be generated using a parallel synthesis approach where a common stilbene precursor is reacted with a diverse set of building blocks in a multi-well plate format. For example, a stilbene with a reactive functional group, such as a hydroxyl or an amino group, could be acylated or alkylated with a library of carboxylic acids or alkyl halides, respectively.

An example of a parallel synthesis workflow could involve:

Plate 1: A common amino-stilbene intermediate distributed across the wells.

Plate 2: A library of diverse acid chlorides in each well.

Reaction: The two plates are combined to perform a parallel amidation reaction.

Cyclization: A subsequent parallel cyclization step would yield a library of amide-functionalized dibenzo[b,f]oxepine analogues.

This high-throughput approach allows for the efficient generation of a large and diverse library of compounds, which can then be screened for antimycobacterial activity to identify promising new drug candidates.

Characterization of Novel this compound Analogues

The characterization of any newly synthesized this compound analogue would be crucial to confirm its chemical structure and purity. Standard analytical techniques would be employed for this purpose.

Hypothetical Characterization Data for a this compound Analogue:

To illustrate the characterization process, consider a hypothetical analogue, "Compound X," derived from this compound. The expected analytical data would be as follows:

| Technique | Expected Observations for Compound X |

| ¹H NMR | Signals corresponding to aromatic protons on the dibenzo[b,f]oxepine core, as well as specific shifts indicating the presence and position of any new functional groups. |

| ¹³C NMR | Resonances for the carbon atoms of the dibenzo[b,f]oxepine skeleton and any additional carbons from the introduced modifications. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of Compound X, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the functional groups present in Compound X, such as hydroxyl (-OH), methoxy (-OCH₃), and any newly introduced moieties. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the synthesized compound. |

Preclinical Evaluation of Analogues for Enhanced Mechanistic Activity

Following successful synthesis and characterization, any novel this compound analogues would undergo preclinical evaluation to assess their biological activity and potential as therapeutic agents. A primary focus of this evaluation would be to investigate their mechanistic activity, particularly in the context of their potential as microtubule inhibitors, a property observed in other dibenzo[b,f]oxepine derivatives. nih.gov

The preclinical assessment would likely involve a series of in vitro assays to determine the analogue's efficacy against various cell lines and to elucidate its mechanism of action.

Key Preclinical Evaluation Steps:

Antiproliferative Activity: The primary screen would involve testing the analogues against a panel of cancer cell lines to determine their cytotoxic effects. The half-maximal inhibitory concentration (IC₅₀) would be calculated to quantify their potency.

Tubulin Polymerization Assay: To investigate the mechanistic activity, a tubulin polymerization assay would be conducted. This would determine if the analogues, like other compounds with the dibenzo[b,f]oxepine scaffold, interfere with the polymerization of microtubules, a critical process in cell division. nih.gov

Mechanism of Action Studies: Further studies could include cell cycle analysis to see if the analogues cause cell cycle arrest at a specific phase, and immunofluorescence microscopy to visualize the effects on the microtubule network within cells.

Illustrative Preclinical Data for Hypothetical Analogues:

The following table presents hypothetical preclinical data for a series of designed this compound analogues to demonstrate how structure-activity relationships might be evaluated.

| Compound | Modification | IC₅₀ (µM) against a Cancer Cell Line | Tubulin Polymerization Inhibition (%) |

| This compound | (Parent Compound) | >20 | Not Reported |

| Analogue 1 | Modification at R1 | 15.2 | 35 |

| Analogue 2 | Modification at R2 | 5.8 | 62 |

| Analogue 3 | Modification at R3 | 1.1 | 85 |

These hypothetical data would suggest that modifications at the R3 position could significantly enhance both the antiproliferative activity and the tubulin polymerization inhibitory effect of this compound analogues.

Future Research Directions and Translational Potential Non Clinical

Elucidation of Remaining Biosynthetic Pathways for Bauhinoxepins

While Bauhinoxepin B has been isolated from natural sources, a complete understanding of its biosynthesis remains to be elucidated. The biosynthetic pathways for many plant-derived secondary metabolites, which often serve defensive or adaptive roles, are complex and enzyme-dependent. mlrip.ac.in For aromatic compounds like bauhinoxepins, the shikimate pathway is a probable starting point, as it is the metabolic route used by plants and microorganisms for the biosynthesis of aromatic amino acids, which are common precursors. mlrip.ac.inmdpi.com

Future research will need to employ a combination of established techniques to map the specific enzymatic reactions that lead to the dibenzo[b,f]oxepin core and the specific functional group substitutions found in this compound. Key methodologies would include:

Tracer Techniques: This involves feeding isotopically labeled precursors to the source organism (Bauhinia species) and tracking the incorporation of the labels into the final this compound molecule. This is a fundamental method for tracing metabolic pathways. snscourseware.org

Use of Isolated Organs and Tissues: Plant tissue and cell cultures can be used for feeding experiments under controlled conditions, helping to pinpoint the site of synthesis and the enzymes involved. snscourseware.org

Genomic and Transcriptomic Approaches: By identifying the genes that are expressed during this compound production, researchers can identify candidate enzymes. These genes can then be cloned and the enzymes characterized in vitro to confirm their function in the biosynthetic pathway. nih.govresearchgate.net

A full elucidation of the biosynthetic pathway would not only provide fundamental biological knowledge but could also open avenues for producing this compound and related compounds through engineered biological systems. nih.gov

Development of Asymmetric Synthesis Routes for Chiral this compound Analogues

Many complex natural products possess chiral centers, which are crucial for their specific biological activity. Developing synthetic routes that can control the stereochemistry of these centers is a major goal of medicinal chemistry. Asymmetric synthesis allows for the selective production of a single enantiomer of a chiral molecule, which is vital as different enantiomers can have vastly different biological effects.

For this compound, future work should focus on creating chiral analogues to explore the structure-activity relationship in three dimensions. This involves developing novel asymmetric synthesis strategies. General methods that could be adapted for this purpose include: nih.gov

Chiral Substrate-Controlled Methods: Using a starting material that is already chiral to direct the stereochemistry of subsequent reactions.

Chiral Ligand-Controlled Methods: Employing chiral ligands to complex with a metal catalyst, thereby creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Chiral Catalyst-Controlled Methods (Organocatalysis): Using small, chiral organic molecules to catalyze the reaction enantioselectively. nih.gov

The development of such routes would enable the synthesis of a library of chiral this compound analogues, which could then be screened for enhanced potency and selectivity against biological targets. rsc.org

High-Throughput Screening for Novel Molecular Targets of this compound